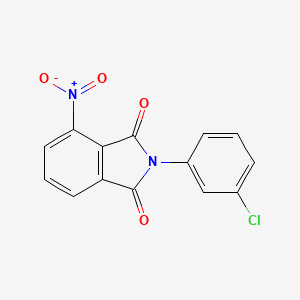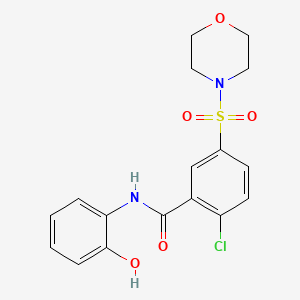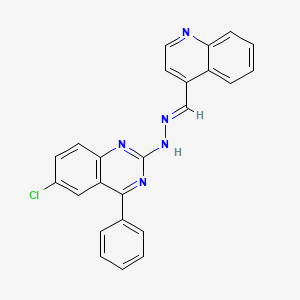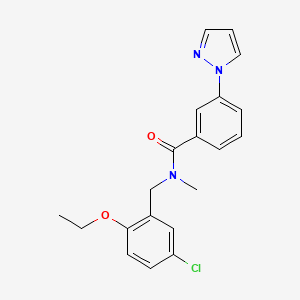
2-(3-chlorophenyl)-4-nitro-1H-isoindole-1,3(2H)-dione
Übersicht
Beschreibung
Isoindole-1,3-dione derivatives are an important class of heterocyclic compounds known for their diverse pharmacological activities and applications in material science. The specific focus on "2-(3-chlorophenyl)-4-nitro-1H-isoindole-1,3(2H)-dione" relates to exploring its chemical structure, synthesis methods, and the inherent chemical and physical properties that contribute to its potential applications in various fields of science and technology.
Synthesis Analysis
The synthesis of isoindole-1,3-dione derivatives typically involves strategic functionalization of the isoindole core. A common method for synthesizing such compounds, as indicated by research, involves the palladium-catalyzed aminocarbonylation of o-halobenzoates to produce 2-substituted isoindole-1,3-diones (Worlikar & Larock, 2008). This methodology tolerates various functional groups, offering a versatile approach to accessing a wide range of isoindole-1,3-dione derivatives.
Molecular Structure Analysis
Isoindole-1,3-dione derivatives exhibit interesting structural features. Studies involving similar compounds have shown that these molecules can adopt planar configurations with significant π-π interactions facilitating crystalline stability (Tariq et al., 2010). Such structural properties are crucial for understanding the reactivity and interaction of these compounds with various biological targets or material interfaces.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Screening
Some novel azaimidoxy compounds, including derivatives of 1H-isoindole-1,3(2H)-dione, have been synthesized and evaluated for antimicrobial activities. These compounds are being researched as potential chemotherapeutic agents (Jain, Nagda, & Talesara, 2006).
Structural Analysis
Studies on the structural properties of similar compounds, like 2-(2,3-Dimethylphenyl)-1H-isoindole-1,3(2H)-dione, have revealed insights into their planar structures and intermolecular interactions. These findings are important for understanding the chemical behavior and potential applications of these compounds (Tariq et al., 2010).
Functionalization and Derivative Synthesis
The functionalization of aniline derivatives to form isoindole-1,3-diones has been explored. This process leads to the creation of pseudo-allylic halogenation products and other derivatives, broadening the scope of potential applications in chemical synthesis (Khusnitdinov, Sultanov, & Gataullin, 2019).
Catalysis in Transamination
The compound's role in catalysis has been studied, particularly in the transamination process involving primary alkylamines. This research has implications in areas like laser tissue welding (Anderson et al., 2017).
Synthesis Methods
Research has also focused on developing new synthesis methods for isoindole-1,3-diones. For instance, a palladium-catalyzed aminocarbonylation method has been developed, which is significant for synthesizing this class of heterocycles efficiently (Worlikar & Larock, 2008).
Vibrational and DFT Studies
Vibrational and Density Functional Theory (DFT) studies have been conducted on compounds like 2-chloro-1H-isoindole-1,3(2H)-dione, providing valuable information on their vibrational characteristics and structural parameters (Arjunan, Saravanan, Ravindran, & Mohan, 2009).
Eigenschaften
IUPAC Name |
2-(3-chlorophenyl)-4-nitroisoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7ClN2O4/c15-8-3-1-4-9(7-8)16-13(18)10-5-2-6-11(17(20)21)12(10)14(16)19/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRJSUQPBBYKZRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(2-ethylbutyl)-8-[(1-methyl-1H-pyrrol-2-yl)(oxo)acetyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5564533.png)
![ethyl 4-[(2-methoxy-5-methylphenyl)amino]-3-quinolinecarboxylate](/img/structure/B5564546.png)
![1-(butylsulfonyl)-N-[2-(trifluoromethyl)phenyl]-3-piperidinecarboxamide](/img/structure/B5564551.png)

![2-[(4-fluorobenzyl)thio]-6-methyl-4-phenylnicotinonitrile](/img/structure/B5564556.png)

![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-N-methylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5564588.png)
![4-bromo-2-{2-[(3,3-diphenylcyclobutyl)carbonyl]carbonohydrazonoyl}phenyl 3-(2-furyl)acrylate](/img/structure/B5564594.png)
![2-[(5-methylpyrazin-2-yl)methyl]-8-(morpholin-4-ylacetyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5564597.png)
![1-phenyl-1,5,6,7-tetrahydrocyclopenta[e][1,3,4]thiadiazine-3-thiol](/img/structure/B5564622.png)
![N-(6-ethyl-7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetamide](/img/structure/B5564623.png)

![4-[(4-isopropylbenzylidene)amino]-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5564634.png)
![N-(2,5-difluorophenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5564635.png)